molecular formula C14H15NO4S B5562863 ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate

ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate

Cat. No.: B5562863
M. Wt: 293.34 g/mol
InChI Key: YWXRVYOGFMDDRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

  • Introduction of the Methoxy Group: : The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the benzothiophene core.

  • Acetylation of the Amino Group: : The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. This step ensures the formation of the acetylamino group.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the methoxy or acetylamino groups, where nucleophiles replace these groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products Formed

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(acetylamino)-7-methoxy-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C15H17N1O4S
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 113407-95-7

The compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of an acetylamino group enhances its reactivity and potential biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)23.2Induction of apoptosis
A549 (Lung)30.5Cell cycle arrest (G2/M phase)
HCT116 (Colon)28.0Necrosis induction

The compound's mechanism involves inducing apoptosis and necrosis in cancer cells, as evidenced by flow cytometry analyses showing increased early and late apoptotic populations after treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased caspase activation and DNA fragmentation in treated cells.
  • Cell Cycle Arrest : Flow cytometry studies revealed that the compound causes significant G2/M phase arrest, preventing cancer cells from dividing and proliferating .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The modification of the benzothiophene scaffold plays a crucial role in determining the biological activity of the compound. Variations in substituents at different positions on the benzothiophene ring can enhance or diminish its anticancer properties.

Table 2: Structure-Activity Relationship Summary

Substituent PositionModificationEffect on Activity
2AcetylaminoIncreases potency
7MethoxyEnhances solubility
3Carboxylate groupEssential for activity

These findings suggest that careful tuning of the chemical structure can optimize the therapeutic efficacy of benzothiophene derivatives.

Study on MCF-7 Cells

A study investigating the effects of this compound on MCF-7 breast cancer cells reported a significant reduction in cell viability after treatment with an IC50 value of 23.2 µM. The study utilized FITC/Annexin-V-FITC staining to assess apoptosis, revealing that treated cells exhibited a substantial increase in both early and late apoptotic populations compared to controls .

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate that it may reduce tumor growth in murine models, though further research is required to confirm these findings and assess toxicity profiles.

Properties

IUPAC Name

ethyl 2-acetamido-7-methoxy-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-4-19-14(17)11-9-6-5-7-10(18-3)12(9)20-13(11)15-8(2)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXRVYOGFMDDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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